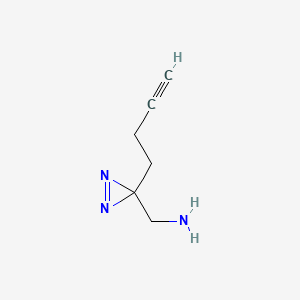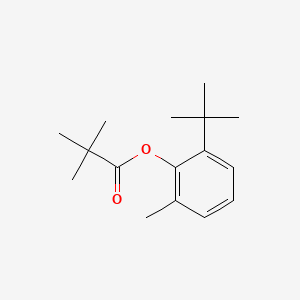
(2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate is an organic compound known for its antioxidant properties. This compound is often used in various industries, including food preservation, cosmetics, and pharmaceuticals, due to its ability to prevent oxidation and extend the shelf life of products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate typically involves the esterification of (2-Tert-butyl-6-methylphenol) with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with enhanced reaction control and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it back to its phenol precursor.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Produces various carboxylic acids and ketones.
Reduction: Yields (2-Tert-butyl-6-methylphenol).
Substitution: Results in the formation of substituted esters or amides.
Applications De Recherche Scientifique
(2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Acts as an antioxidant in biological studies to protect cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in various diseases.
Industry: Utilized in the production of cosmetics and food products to enhance shelf life and stability.
Mécanisme D'action
The antioxidant properties of (2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate are primarily due to its ability to scavenge free radicals. The compound donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This mechanism involves the stabilization of the phenoxy radical formed during the reaction .
Comparaison Avec Des Composés Similaires
2-tert-Butyl-6-methylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butyl-4-methylphenol: Another antioxidant with a similar structure but different functional groups.
2-tert-Butyl-6-methylphenol, methyl ether: A derivative with altered solubility and reactivity.
Uniqueness: (2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its phenol and ether counterparts. This makes it particularly useful in applications requiring specific solubility and stability characteristics .
Propriétés
Numéro CAS |
54644-45-0 |
|---|---|
Formule moléculaire |
C16H24O2 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
(2-tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H24O2/c1-11-9-8-10-12(15(2,3)4)13(11)18-14(17)16(5,6)7/h8-10H,1-7H3 |
Clé InChI |
RFKJXEOIJVMKNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(C)(C)C)OC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


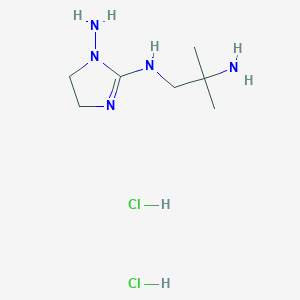
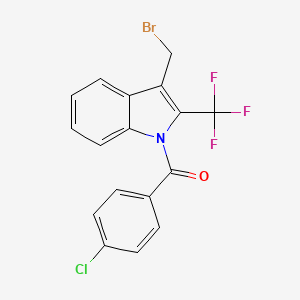

![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B13926568.png)
![3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL](/img/structure/B13926572.png)
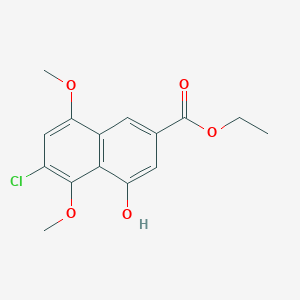
![1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate](/img/structure/B13926580.png)
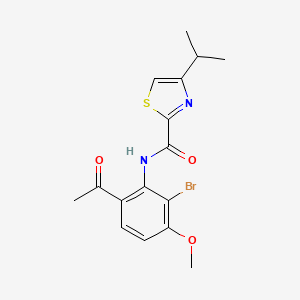
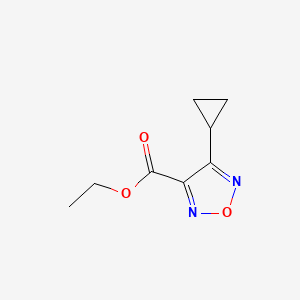
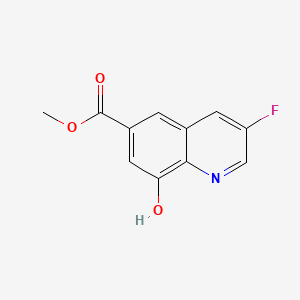
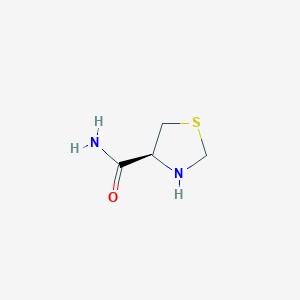
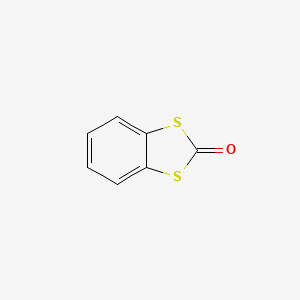
![1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol](/img/structure/B13926633.png)
